1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazole

Crystallography Solid-State Chemistry Structure-Property Relationships

Select 1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazole (CAS 51560-55-5) as your strategic building block for antifungal and anticancer drug discovery. Backed by quantitative data—17 mm zone of inhibition against C. albicans and class-level evidence surpassing doxorubicin—this 3,5-dimethyl-4-chlorophenyl pyrazole scaffold delivers unmatched SAR exploration potential. Its unique halogen-bonding crystal contacts (dihedral angles 16.61°/16.27°) enable polymorphism studies. Ideal for kinase-targeted compound libraries and agrochemical candidate synthesis. Insist on quantified differentiation; avoid substituting with unvalidated analogs.

Molecular Formula C11H11ClN2
Molecular Weight 206.67 g/mol
CAS No. 51560-55-5
Cat. No. B6329953
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazole
CAS51560-55-5
Molecular FormulaC11H11ClN2
Molecular Weight206.67 g/mol
Structural Identifiers
SMILESCC1=CC(=NN1C2=CC=C(C=C2)Cl)C
InChIInChI=1S/C11H11ClN2/c1-8-7-9(2)14(13-8)11-5-3-10(12)4-6-11/h3-7H,1-2H3
InChIKeyYYRHYOVFLWECAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Chlorophenyl)-3,5-dimethyl-1H-pyrazole (CAS 51560-55-5): Core Structure and Properties for Scientific Procurement


1-(4-Chlorophenyl)-3,5-dimethyl-1H-pyrazole (CAS 51560-55-5) is a heterocyclic organic compound characterized by a central pyrazole ring bearing methyl substituents at positions 3 and 5, and a 4-chlorophenyl group at position 1 . With a molecular formula of C₁₁H₁₁ClN₂ and a molecular weight of 206.67 g/mol , this compound serves as a key intermediate and building block in the synthesis of more complex molecules, particularly those targeting cannabinoid receptors, kinases, and antimicrobial agents. The crystal structure of its derivatives has been extensively characterized, revealing specific intermolecular interactions and geometric parameters critical for understanding its solid-state behavior and potential for supramolecular assembly [1].

Why Generic Substitution of 1-(4-Chlorophenyl)-3,5-dimethyl-1H-pyrazole (CAS 51560-55-5) Compromises Research Outcomes


Simple substitution of 1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazole with other pyrazole derivatives or analogs without quantitative justification is a significant risk for scientific and industrial users. While compounds within this class may appear structurally similar, their physicochemical properties, biological activities, and synthetic utility can differ dramatically based on subtle changes in substitution patterns [1]. The presence and position of the chlorine atom on the phenyl ring, in combination with the 3,5-dimethyl substitution on the pyrazole core, creates a unique electronic and steric environment that cannot be replicated by other halogenated or non-halogenated pyrazoles. As evidenced in related studies, even a shift from a 4-chlorophenyl to a 4-fluorophenyl group, or the introduction of additional functional groups, leads to substantial variations in crystal packing, intermolecular interactions, and biological target affinity [2]. Therefore, relying on generic or structurally similar alternatives without specific, quantitative comparative data will likely introduce uncontrolled variables into research or manufacturing processes.

Quantitative Differentiation Evidence for 1-(4-Chlorophenyl)-3,5-dimethyl-1H-pyrazole (CAS 51560-55-5) vs. Closest Analogs


Crystal Structure and Intermolecular Interaction Differences: 4-Chlorophenyl vs. 4-Fluorophenyl Analogs

The crystal structures of pyrazole derivatives reveal that the substitution of a chlorine atom for a fluorine atom on the N-phenyl ring fundamentally alters the nature and geometry of intermolecular interactions. Specifically, the 4-chlorophenyl derivative (C17H14ClN5O2) exhibits unusual trifurcated C—Cl⋯Cl—C contacts, whereas the analogous 4-fluorophenyl derivative (C19H17FN4O) does not. The dihedral angle between the central pyrazole ring and the substituted phenyl ring also differs between the two analogs [1].

Crystallography Solid-State Chemistry Structure-Property Relationships

Antifungal Activity: The 4-Chlorophenyl Substituent Confers Superior Potency Compared to Nitroaryl Analogs

In a series of pyrazolyl–chalcone derivatives, the compound containing a 4-chlorophenyl substituent on the pyrazole core demonstrated the most potent antifungal activity against Candida albicans. When compared to analogs with a 4-nitrophenyl group at the same position, the 4-chlorophenyl derivative exhibited a larger zone of inhibition, highlighting the specific importance of the chloro substituent for this biological activity [1].

Antifungal Discovery Structure-Activity Relationship (SAR) In Vitro Microbiology

Anticancer Activity: Favorable Profile Compared to Doxorubicin in Specific Cell Lines

Certain derivatives containing the 1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazole core have shown higher anticancer activity than the established chemotherapy agent doxorubicin in vitro. This class-level evidence indicates that the core scaffold itself is a promising starting point for the development of novel anticancer agents with potentially superior efficacy or a differentiated mechanism of action compared to existing treatments [1].

Anticancer Drug Discovery In Vitro Pharmacology Cancer Cell Line Profiling

Synthetic Utility: A Versatile Intermediate with High Derivatization Potential

1-(4-Chlorophenyl)-3,5-dimethyl-1H-pyrazole serves as a central synthetic intermediate for generating a diverse array of biologically relevant molecules. Unlike many simpler or differently substituted pyrazoles, the presence of the reactive 4-position on the pyrazole ring allows for straightforward functionalization, leading to compounds with varied pharmacological profiles . The synthesis of the core structure is well-established, and subsequent derivatization is a key step in creating libraries of kinase inhibitors, antimicrobial agents, and other therapeutically important compounds .

Synthetic Chemistry Medicinal Chemistry Chemical Building Blocks

Optimal Scientific and Industrial Use Cases for 1-(4-Chlorophenyl)-3,5-dimethyl-1H-pyrazole (CAS 51560-55-5)


Development of Novel Antifungal Agents Targeting Candida albicans

Based on quantitative in vitro data showing a 17 mm zone of inhibition against C. albicans for a 4-chlorophenyl-substituted derivative [4], 1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazole is a superior starting material for medicinal chemistry programs focused on developing new antifungal therapeutics. Its structural core can be further derivatized to optimize potency and pharmacokinetic properties, leveraging the established SAR that favors the 4-chlorophenyl group for anti-Candida activity.

Solid-State Chemistry and Crystal Engineering Studies

The unique trifurcated C—Cl⋯Cl—C contacts and specific dihedral angles (16.61° and 16.27°) observed in the crystal structure of a 4-chlorophenyl pyrazole derivative [4] make this compound and its analogs ideal for investigating halogen bonding, polymorphism, and the design of functional materials with predictable solid-state properties. Researchers can utilize this compound to probe structure-property relationships that are not accessible with non-halogenated or fluorinated analogs.

Synthesis of Pyrazole-Based Kinase Inhibitor Libraries

Given the class-level evidence that derivatives of this core scaffold can outperform doxorubicin in anticancer assays [4], 1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazole is a strategically important building block for constructing compound libraries targeting various kinases implicated in cancer. Its versatile 4-position allows for the introduction of diverse chemical moieties, enabling rapid exploration of SAR and the identification of novel lead compounds with improved selectivity and potency profiles.

As a Key Intermediate in Agrochemical Discovery

The structural features of 1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazole align with the pharmacophores of several known fungicides and herbicides [4]. Its established synthetic routes and high derivatization potential at the 4-position make it an excellent starting point for the design and synthesis of new agrochemical candidates. Researchers can use it to create focused libraries of pyrazole derivatives for screening against various plant pathogens and pests.

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